3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid
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Overview
Description
3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound is used in various applications due to its unique chemical properties and vibrant color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid typically involves a diazo-coupling reaction. This process starts with the diazotization of a primary aromatic amine, followed by coupling with a thiazole derivative. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium salt, which then reacts with the thiazole compound to form the azo dye.
Industrial Production Methods
Industrial production of this compound often employs a similar diazo-coupling method but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid has numerous applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The thiazole ring can also participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as thiazole orange and thiazole yellow have similar structures but differ in their specific functional groups and applications.
Azo dyes: Other azo dyes like methyl orange and Congo red share the azo group but have different aromatic systems and substituents.
Uniqueness
3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid is unique due to its combination of the thiazole ring and azo group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
2172-27-2 |
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Molecular Formula |
C13H9N3O7S3 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-hydroxy-4-(1,3-thiazol-2-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C13H9N3O7S3/c17-12-10(26(21,22)23)6-7-5-8(25(18,19)20)1-2-9(7)11(12)15-16-13-14-3-4-24-13/h1-6,17H,(H,18,19,20)(H,21,22,23) |
InChI Key |
HFYCTOFOVVRCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=NC=CS3 |
Origin of Product |
United States |
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